What are the physicochemical properties of (+-)-methionine?
What are the physicochemical properties of (+-)-methionine?
An In-depth Technical Guide to the Physicochemical Properties of (+-)-Methionine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (+-)-methionine, also known as DL-methionine. This racemic mixture, composed of equal parts D-methionine and L-methionine, is a crucial alpha-amino acid. As one of the two sulfur-containing proteinogenic amino acids, its properties are of significant interest in various scientific and industrial fields, including drug development, animal nutrition, and food science.[1][2] Methionine is an essential amino acid in humans, meaning it must be obtained through diet.[1]
Chemical Structure and General Properties
(+-)-Methionine is a nonpolar amino acid with the chemical formula C5H11NO2S.[1] Its structure features a central alpha-carbon bonded to a carboxyl group, an amino group, a hydrogen atom, and a γ-methylthioethyl side chain. This side chain's flexibility and the sulfur atom's potential for oxidation are key to its biological functions.[2]
The chemical structures of the two enantiomers, L-methionine and D-methionine, are presented below. (+-)-Methionine is a 1:1 mixture of these two forms.
Caption: 2D Structures of L- and D-Methionine Enantiomers.
The following table summarizes the key physicochemical properties of (+-)-methionine.
| Property | Value | References |
| IUPAC Name | (2RS)-2-Amino-4-(methylthio)butanoic acid | |
| Synonyms | DL-Met-OH, (RS)-Methionine | |
| Molecular Formula | C5H11NO2S | |
| Molecular Weight | 149.21 g/mol | |
| Appearance | White crystalline powder or flakes with a faint, characteristic odor. | |
| Density | 1.340 g/cm³ | |
| Melting Point | DL-Methionine: 270-273 °C, 281 °C (decomposes) L-Methionine: 280-281 °C (decomposes) D-Methionine: 273 °C (decomposes) | |
| Boiling Point | 306.9 °C at 760 mmHg | |
| LogP (Octanol/Water) | -1.87 | |
| pH (in aqueous solution) | 5.4 - 6.1 (for a 1% or 20 mg/mL solution) |
Solubility Profile
(+-)-Methionine is sparingly soluble in water and very slightly soluble in ethanol. Its solubility is influenced by the presence of both polar (carboxyl and amino groups) and nonpolar (methylsulfanyl side chain) moieties. Solubility in aqueous solutions is significantly affected by pH due to the ionization of the acidic and basic functional groups. It readily dissolves in dilute acids and alkalis.
| Solvent | Solubility | Temperature | References |
| Water | 2.9 g/100 mL | 20 °C | |
| Water | 48 g/L | 20 °C | |
| Ethanol | Very slightly soluble | Room Temperature | |
| Ether | Insoluble | Room Temperature | |
| Dilute Acids | Soluble | Room Temperature | |
| Dilute Alkali Hydroxides | Soluble | Room Temperature |
Acid-Base Properties
As an amino acid, (+-)-methionine is an amphoteric molecule containing both a weakly acidic carboxylic acid group and a weakly basic amino group. The pKa values determine the charge of the molecule at a given pH. The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge.
| Property | Value | References |
| pKa1 (-COOH) | 2.28 | |
| pKa2 (-NH3+) | 9.21 | |
| pI | 5.74 |
Optical Activity
Optical activity is a key property for distinguishing between the enantiomers of methionine. The racemic mixture, (+-)-methionine, is optically inactive as the opposing rotations of the D- and L-enantiomers cancel each other out.
| Enantiomer | Specific Optical Rotation [α]D | Conditions | References |
| (+-)-Methionine | -0.05° to +0.05° | c=2.5 in 1 M HCl | |
| L-Methionine | +21.0° to +25.0° | c=0.5 in 6 M HCl | |
| D-Methionine | -21.19° | c=0.8 in 0.2 N HCl |
Experimental Protocols
Determination of Related Substances by Thin-Layer Chromatography (TLC)
This method is used to assess the purity of a DL-methionine sample by separating it from any related amino acid impurities.
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Stationary Phase: Silica gel G.
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Mobile Phase: A mixture of 2-butanol, glacial acetic acid, and water (volume ratio 6:2:2).
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Sample Preparation:
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Test Solution (a): 20 mg/mL of DL-Methionine in water.
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Reference Solution (b): A standard solution of DL-methionine.
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Procedure:
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Apply 5 µL of each solution to the TLC plate.
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Develop the chromatogram over a path of 10 cm.
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Dry the plate in air.
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Spray with a ninhydrin solution.
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Heat the plate at 100-105 °C for 15 minutes.
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Analysis: Any secondary spots in the chromatogram of the test solution are compared in intensity to the principal spot of the reference solution to quantify impurities.
The workflow for this experimental protocol can be visualized as follows:
Caption: Workflow for Purity Analysis by Thin-Layer Chromatography.
Assay by Potentiometric Titration
This is a quantitative method to determine the percentage purity of (+-)-methionine.
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Procedure:
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Accurately weigh approximately 0.14 g of the sample.
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Dissolve the sample in 3 mL of anhydrous formic acid.
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Add 30 mL of glacial acetic acid.
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Titrate immediately with 0.1 M perchloric acid.
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Determine the endpoint potentiometrically.
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Calculation: The amount of titrant consumed is used to calculate the percentage of C5H11NO2S in the sample. Each mL of 0.1 M perchloric acid is equivalent to 14.92 mg of C5H11NO2S.
Measurement of Optical Rotation
This procedure is used to confirm the identity of the racemic mixture or to determine the enantiomeric purity of L- or D-methionine.
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Apparatus: Polarimeter.
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Procedure:
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Dissolve a specified concentration of the sample in a suitable solvent (e.g., 1 M HCl for DL-methionine).
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Place the solution in a polarimeter tube of a known path length.
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Measure the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm).
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Analysis: The observed rotation is compared to the expected range for the substance. For (+-)-methionine, the rotation should be close to zero.
Metabolic Significance
In biological systems, L-methionine is the active enantiomer. It plays a critical role in protein synthesis and is a precursor for other important sulfur-containing compounds like cysteine, taurine, and S-adenosylmethionine (SAM). SAM is a universal methyl group donor, essential for the methylation of DNA, proteins, and other metabolites. Methionine can be regenerated from homocysteine through a pathway involving vitamin B12.
A simplified diagram of the methionine regeneration cycle is shown below:
Caption: Simplified Methionine Regeneration Cycle.
